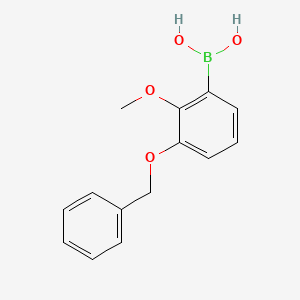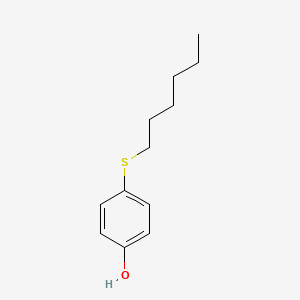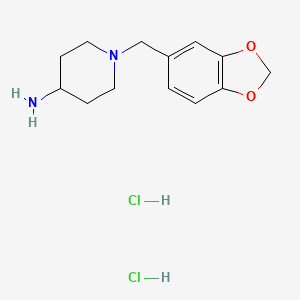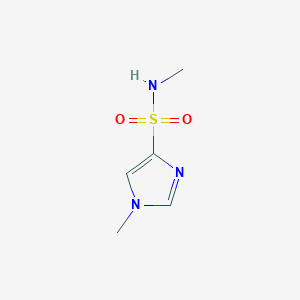
3-Benzyloxy-2-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and methoxy groups.
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
For instance, phenylboronic pinacol esters, a class of compounds to which this compound belongs, are known to undergo hydrolysis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-Benzyloxy-2-methoxyphenylboronic acid could potentially interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported .
Cellular Effects
Boronic acids are generally known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids are known to undergo a transmetalation process, where they are transferred from boron to palladium . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as pinacol boronic esters, are usually bench stable , suggesting that this compound could also exhibit stability over time.
Metabolic Pathways
Boronic acids are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-methoxyphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, this compound, which can be derived from commercially available precursors.
Borylation Reaction: The key step involves the borylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-Benzyloxy-2-methoxyphenylboronic acid has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Analytical Chemistry: The compound is employed in the development of sensors and analytical tools for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic Acid: Similar structure but lacks the benzyloxy group.
4-Methoxyphenylboronic Acid: Similar structure with the methoxy group at the para position.
2-Methoxyphenylboronic Acid: Similar structure with the methoxy group at the ortho position.
Uniqueness
3-Benzyloxy-2-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties. The combination of these substituents enhances its utility in various chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
(2-methoxy-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJCYZIQBZISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)


![benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate](/img/structure/B6326387.png)



![[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B6326396.png)





